molecular formula C16H23NO6 B2525061 Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate CAS No. 162045-32-1

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate

Cat. No.: B2525061
CAS No.: 162045-32-1
M. Wt: 325.361
InChI Key: DGRUQTFSCJLSSY-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate is a useful research compound. Its molecular formula is C16H23NO6 and its molecular weight is 325.361. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Studies

The compound has been used in studying the structure of oxoindolyl α-hydroxy-β-amino acid derivatives, providing insights into the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines. The amide group's conformation and intramolecular hydrogen bonding patterns in these derivatives have been a particular focus, revealing the extended conformation of ether-linked substituents and the influence of intermolecular N-H···O hydrogen-bond interactions in these structures (Ravikumar et al., 2015).

Synthesis and Transformations

Researchers have explored the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating the compound's utility in producing various amino acid derivatives. This work has highlighted the versatility of the compound in organic synthesis, including its reactivity with different nucleophiles and the formation of fused pyridones, pyrimidones, and pyranones under specific conditions (Baš et al., 2001).

Catalysis and Chemical Reactions

The compound has been involved in studies related to catalysis and chemical reactions, such as the N→O tert-butyloxycarbonyl (Boc) migration via a base-generated alkoxide. This work provides insights into the mechanism of this migration, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).

Peptide Conformation Analysis

The crystal structure of compounds related to Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate has been studied to examine the role of N-methylation in determining peptide conformation. This work contributes to our understanding of how the tert-butoxycarbonyl group and other structural elements influence the folding and hydrogen bonding patterns of peptides (Jankowska et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

methyl 2-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-8-5-9-22-11-6-7-12(13(18)10-11)14(19)21-4/h6-7,10,18H,5,8-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUQTFSCJLSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. stirred solution of 2,4-dihydroxybenzoic acid methyl ester (5 g, 30 mmol) in dry DMF (100 mL) was added sodium hydride (1.2 g of a 60% suspension in mineral oil, 30 mmol). After 1 h, the solution was warmed to ambient temperature and stirred for 1 h. To the solution was added N-t-butyloxycarbonyl-3-bromopropylamine (10.6 g, 45 mmol). The reaction was stirred at ambient temperature for 24 and the solvent was removed under reduced pressure. The residue was dissolved in EtOAc (250 mL) and washed with water (2×200 mL) and brine (100 mL). The EtOAc layer was dried (MgSO4), filtered, and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 1:4 EtOAc:hexanes as eluant. The product-containing fractions were pooled and the solvent was removed under reduced pressure. The resulting oil crystallized from ether to give 4-(3-(t-butyloxycarbonylamino)propyloxy)-2-hydroxybenzoic acid methyl ester (51% yield).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
suspension
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three

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